molecular formula C13H16ClNO B7974634 3-Chloro-4-pyridyl cyclohexylmethyl ketone CAS No. 898785-42-7

3-Chloro-4-pyridyl cyclohexylmethyl ketone

Cat. No.: B7974634
CAS No.: 898785-42-7
M. Wt: 237.72 g/mol
InChI Key: YXWNYNXJWQBXNP-UHFFFAOYSA-N
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Description

3-Chloro-4-pyridyl cyclohexylmethyl ketone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a cyclohexylmethyl ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-pyridyl cyclohexylmethyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and cyclohexylmethyl ketone.

    Reaction Conditions: The reaction is often carried out under basic conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexylmethyl ketone, followed by nucleophilic substitution on the 3-chloropyridine.

    Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-pyridyl cyclohexylmethyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: 3-Chloro-4-pyridyl cyclohexylmethyl carboxylic acid.

    Reduction: 3-Chloro-4-pyridyl cyclohexylmethyl alcohol.

    Substitution: 3-Substituted-4-pyridyl cyclohexylmethyl ketone derivatives.

Scientific Research Applications

3-Chloro-4-pyridyl cyclohexylmethyl ketone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-pyridyl cyclohexylmethyl ketone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure-activity relationship (SAR) studies conducted during drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-pyridyl methyl ketone: Lacks the cyclohexyl group, making it less hydrophobic.

    4-Pyridyl cyclohexylmethyl ketone: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    3-Bromo-4-pyridyl cyclohexylmethyl ketone: Substituted with a bromine atom instead of chlorine, which may affect its chemical properties and reactivity.

Uniqueness

3-Chloro-4-pyridyl cyclohexylmethyl ketone is unique due to the presence of both the chlorine atom and the cyclohexylmethyl ketone group, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-cyclohexylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-9-15-7-6-11(12)13(16)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWNYNXJWQBXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696462
Record name 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-42-7
Record name 1-(3-Chloropyridin-4-yl)-2-cyclohexylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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